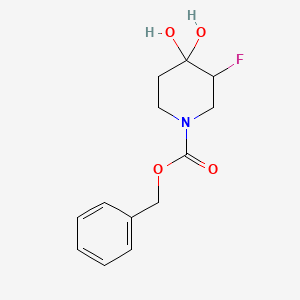
4-(Difluoromethylthio)toluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethylthio)toluene, commonly referred to as 4-DFMT, is an organosulfur compound widely used in scientific research and lab experiments. It has been found to have a variety of biochemical and physiological effects, as well as a wide range of applications in scientific research.
科学研究应用
4-DFMT has been found to have a variety of applications in scientific research. For example, it has been used to study the effects of electron transfer in proteins, as well as to study the mechanism of action of certain enzymes. Additionally, it has been used to study the effects of oxidation on proteins, as well as to study the mechanism of action of certain drugs.
作用机制
4-DFMT is believed to act as an electron acceptor, which means that it can accept electrons from other molecules. This ability makes it useful for studying the effects of electron transfer in proteins, as well as for studying the mechanism of action of certain enzymes and drugs.
Biochemical and Physiological Effects
4-DFMT has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. Additionally, it has been found to inhibit the activity of certain hormones, such as cortisol. Finally, it has been found to have a variety of anti-inflammatory effects, as well as to reduce the levels of certain pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of 4-DFMT is that it is relatively easy to synthesize, which makes it a useful tool for lab experiments. Additionally, it is relatively stable, which makes it useful for long-term experiments. However, there are some limitations to using 4-DFMT in lab experiments. For example, it can be toxic in high concentrations, and it can interfere with certain biochemical pathways.
未来方向
There are a number of potential future directions for 4-DFMT. For example, it could be used to study the effects of oxidation on proteins, as well as to study the mechanism of action of certain drugs. Additionally, it could be used to study the effects of electron transfer in proteins, as well as to study the mechanism of action of certain enzymes. Finally, it could be used to study the effects of certain hormones, such as cortisol, as well as to study the effects of certain pro-inflammatory cytokines.
合成方法
4-DFMT is typically synthesized from toluene, which is reacted with sulfur dioxide and hydrofluoric acid. The reaction is then catalyzed by a strong acid, such as sulfuric acid, and the resulting product is 4-DFMT.
属性
IUPAC Name |
1-(difluoromethylsulfanyl)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2S/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOWVOYXPNBQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

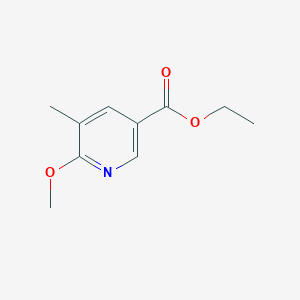
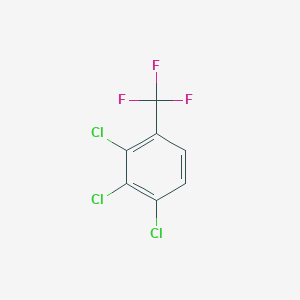

![5-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride](/img/structure/B6302450.png)
![[6-(Methoxycarbonyl)naphthalen-2-yl]boronic acid](/img/structure/B6302453.png)
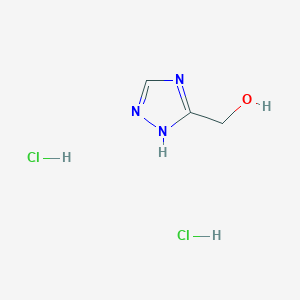
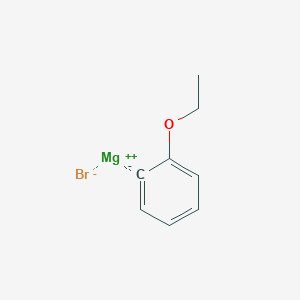
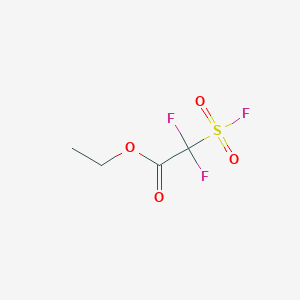
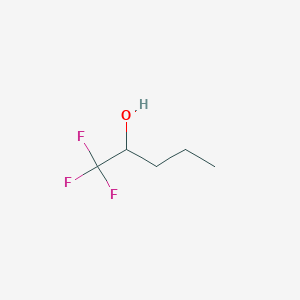
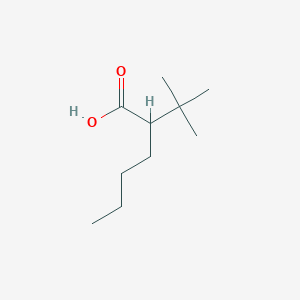
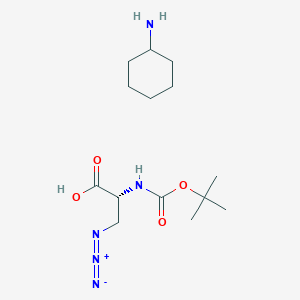
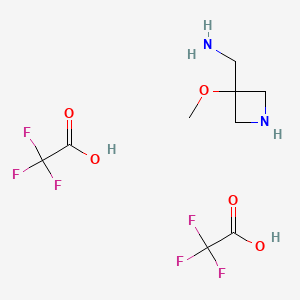
![[(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride](/img/structure/B6302499.png)
